(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
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Overview
Description
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One study described the synthesis of novel heterocyclic compounds derived from benzothiazole and isoxazole moieties, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside analgesic and anti-inflammatory activities, which could be relevant to the compound due to structural similarities (A. Abu‐Hashem et al., 2020).
Potential Antimicrobial and Antifungal Applications
Research on metal complexes of heterocyclic sulfonamide, possessing carbonic anhydrase inhibitory properties, indicates that similar compounds can have potent inhibitory effects against human carbonic anhydrase isoenzymes. This suggests potential applications in antimicrobial and antifungal therapies (Nurgün Büyükkıdan et al., 2013).
Anti-Infective and Antiproliferative Effects
Thiazolides, a novel class of anti-infective drugs, show effectiveness against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Given the structural similarity to thiazolide compounds, there's potential for (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide to exhibit similar bioactivities (A. Hemphill et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase inhibitors are often used in cosmetics and treatments for pigmentation disorders .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This inhibition is achieved through the formation of three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This interaction is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in the skin, hair, and eyes. By inhibiting tyrosinase, the compound prevents melanin accumulation, thereby inhibiting pigmentation disorders .
Result of Action
The result of the compound’s action is a notable decrease in melanogenesis in B16F10 melanoma cells . This suggests that the compound could be effective in preventing and treating pigmentation disorders .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-8-7-18-11-4-3-10(25(2,20)21)9-13(11)24-15(18)17-14(19)12-5-6-16-23-12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKIFSRWZGILGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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